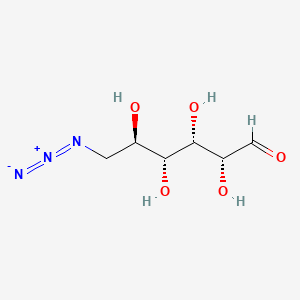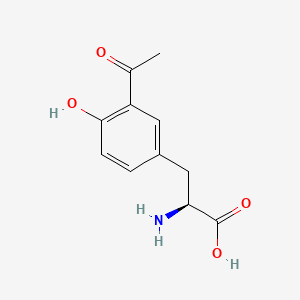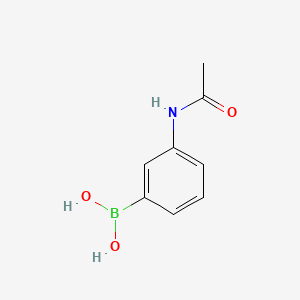
2-Bromo-4-chlorobenzoic acid
概要
説明
Synthesis Analysis
While specific studies directly detailing the synthesis of 2-Bromo-4-chlorobenzoic acid were not identified, research on closely related compounds provides insight into potential synthetic routes. The synthesis of similar halogenated benzoic acids and benzofuranones typically involves multi-step processes including bromination, chlorination, and functional group transformations starting from simple aromatic compounds or benzoic acids (Yang Feng-ke, 2004; P. Xiaojun, 2005). These methods often employ halogenation agents under controlled conditions to introduce bromo and chloro substituents at specific positions on the aromatic ring.
Molecular Structure Analysis
The molecular structure of halogenated compounds, similar to 2-Bromo-4-chlorobenzoic acid, reveals interesting features such as short distances between halogen atoms and neighboring functional groups, suggesting potential interactions between them. For instance, in the crystal structure of a related compound, a short distance between bromine and nitrogen atoms indicates an interaction between these elements, which could influence the reactivity and properties of the molecule (D. Britton, 1997).
Chemical Reactions and Properties
Reactions involving halogenated benzoic acids typically explore their reactivity towards nucleophiles, electrophiles, and their potential to form various derivatives through substitution reactions. The presence of bromo and chloro substituents significantly impacts the acid’s reactivity, making it a versatile intermediate for synthesizing more complex molecules. Studies on similar molecules highlight their utility in forming novel compounds with potential biological activity (E. Bielak & S. Biliński, 1996).
Physical Properties Analysis
Physical properties such as melting point, boiling point, density, and refractive index are crucial for characterizing chemical compounds and predicting their behavior in various environments. For compounds akin to 2-Bromo-4-chlorobenzoic acid, these properties are determined through careful experimental measurements, providing essential data for handling, storage, and application in chemical syntheses (Yang Feng-ke, 2004).
Chemical Properties Analysis
The chemical properties of 2-Bromo-4-chlorobenzoic acid, such as acidity, reactivity towards various chemical reagents, and its role in catalysis or as a substrate in organic reactions, are influenced by the electron-withdrawing effects of the halogen substituents. These effects can enhance the acid’s reactivity and make it a valuable component in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Insights into its reactivity can be gleaned from studies on structurally related compounds, demonstrating their potential in organic synthesis and material science (T. Maki et al., 2006).
科学的研究の応用
Crystallographic and Packing Preferences Studies
2-Bromo-4-chlorobenzoic acid (2Br) has been explored in the context of crystallography, particularly in understanding its packing preferences in solid solutions. A study highlighted its unique crystallization in different space groups compared to its isomeric compounds. These structural differences were attributed to strong hydrogen bonds and distinct halogen bonds, which influence the packing features and interaction energies in their crystalline forms (Pramanik, Pavan, & Guru Row, 2017).
Chemical Synthesis and Modification
2-Bromo-4-chlorobenzoic acid is integral in various chemical syntheses and modifications. For instance, it was used in the synthesis of Dapagliflozin, an antidiabetic drug. The process involved multiple steps, including chlorination and Friedel-Crafts acylation, demonstrating the compound's versatility in complex chemical synthesis (Jie Yafei, 2011).
Environmental and Microbiological Studies
In environmental and microbiological research, 2-Bromo-4-chlorobenzoic acid has been studied for its degradation pathways. Research on Alcaligenes denitrificans NTB-1, a bacterium, revealed its ability to utilize similar compounds as carbon and energy sources, releasing halides during growth. This indicates potential applications in bioremediation and understanding microbial degradation of halogenated compounds (van den Tweel, Kok, & de Bont, 1987).
Thermodynamic Properties
The thermodynamic properties of halobenzoic acids, including 2-Bromo-4-chlorobenzoic acid, have been critically evaluated. This includes studying their enthalpies of combustion, sublimation, and fusion. Such research is crucial in understanding the physical and chemical properties of these compounds, which can have broader implications in various scientific fields (Chirico et al., 2017).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation .
将来の方向性
特性
IUPAC Name |
2-bromo-4-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMQLFCVCDEXAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00275019 | |
| Record name | 2-Bromo-4-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00275019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chlorobenzoic acid | |
CAS RN |
936-08-3 | |
| Record name | 2-Bromo-4-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00275019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-chlorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do the halogen bonding patterns differ between 2-bromo-4-chlorobenzoic acid and its isomer, 4-bromo-2-chlorobenzoic acid, and how do these differences influence their crystal structures?
A: 2-bromo-4-chlorobenzoic acid (2Br) and its isomer, 4-bromo-2-chlorobenzoic acid (4Br), exhibit distinct halogen bonding motifs, leading to different crystal packing arrangements. 2Br forms a well-defined halogen bond, while 4Br displays an unusual triangular motif comprising two type II BrCl and ClBr interactions and one type I BrBr contact []. This difference in halogen bonding directly impacts their crystal structures: 2Br crystallizes in the P1[combining macron] space group, while 4Br adopts the P21/n space group [].
Q2: The study mentions the formation of solid solutions between 2Br and 4Br. What is surprising about this finding, and what does it suggest about the role of halogen bonding?
A: The formation of solid solutions between 2Br and 4Br is noteworthy because these isomers crystallize in entirely different space groups []. This observation, made for the first time in this context, highlights the significant influence of halogen bonds in dictating packing preferences, even within mixed systems. The study demonstrates that despite variations in charge density distribution, the triangular halogen bonded motif in 4Br plays a dominant role in guiding the supramolecular assembly of the solid solution [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Aminocarbonyl)amino]benzoic acid](/img/structure/B1265840.png)


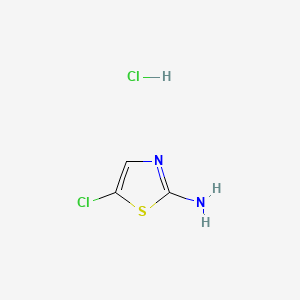
![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B1265847.png)


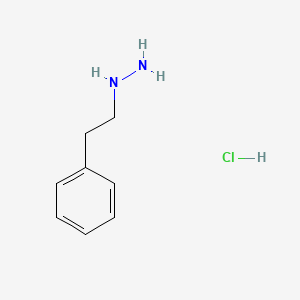
![2-[4-(Carbamoylamino)phenyl]acetic acid](/img/structure/B1265856.png)
